molecular formula C7H6BrN3 B1523527 6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 1083181-43-4

6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No. B1523527
M. Wt: 212.05 g/mol
InChI Key: GPKHIVIGTSWNRM-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C7H6BrN3 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole consists of a benzotriazole core with a bromine atom at the 6th position and a methyl group at the 1st position .


Physical And Chemical Properties Analysis

6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is a solid at room temperature . It has a molecular weight of 212.05 . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

1. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application: The synthesis of imidazole derivatives involves various synthetic routes. For instance, the synthesis of 6-(benzo[d][1, 3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole and 2-(((6-bromobenzo[d][1,3]dioxol-5-yl)methyl)thio)-6-substituted-5-fluoro-1 h-benzo[d]imidazole .
  • Results or Outcomes: The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

2. Design, Synthesis and Antimicrobial Activities of 1,2,3-Triazole Hybrids

  • Application Summary: A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized .
  • Methods of Application: This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
  • Results or Outcomes: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

3. Triazoles in Medicinal Chemistry

  • Application Summary: Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, show versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors .
  • Methods of Application: The synthesis of triazole derivatives involves various synthetic routes. The first compound of this class was discovered by the Janseen Group in the 1960s .
  • Results or Outcomes: Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

4. 1,2,3-Triazole Hybrids with Amine-Ester Functionality

  • Application Summary: A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized .
  • Methods of Application: This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
  • Results or Outcomes: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

5. Triazoles in Medicinal Chemistry

  • Application Summary: Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, show versatile biological activities. They are capable of binding in the biological system with a variety of enzymes and receptors .
  • Methods of Application: The synthesis of triazole derivatives involves various synthetic routes. The first compound of this class was discovered by the Janseen Group in the 1960s .
  • Results or Outcomes: Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

6. 1,2,3-Triazole Hybrids with Amine-Ester Functionality

  • Application Summary: A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized .
  • Methods of Application: This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
  • Results or Outcomes: In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted. Moderate to excellent activity was observed from majority of the compounds against the tested strains .

Safety And Hazards

6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole is not for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-bromo-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKHIVIGTSWNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole

CAS RN

1083181-43-4
Record name 6-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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